3-benzyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
3-Benzyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a fused heterocyclic compound featuring a pyrimido[1,2-g]purine core. The benzyl and 4-methoxyphenyl groups are critical for modulating electronic effects (e.g., electron-donating methoxy) and steric interactions, making it a candidate for comparative studies with structurally analogous compounds .
Properties
IUPAC Name |
3-benzyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-25-20-19(21(29)28(23(25)30)15-16-7-4-3-5-8-16)27-14-6-13-26(22(27)24-20)17-9-11-18(31-2)12-10-17/h3-5,7-12H,6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFACQAYOBUFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes scaling up the reactions and using more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with more hydrogen atoms.
Scientific Research Applications
3-benzyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and cellular processes.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzyl ring (position 3) and the aryl group at position 7. Key comparisons include:
| Compound Name / ID | Substituent at Position 3 | Substituent at Position 9 | Key Structural Features |
|---|---|---|---|
| Target Compound | Benzyl | 4-Methoxyphenyl | Electron-donating methoxy enhances polarity |
| 1-Methyl-9-(4-methylbenzyl)-... (Ev1) | 4-Methylbenzyl | - | Methyl group increases lipophilicity |
| 9-(4-Ethoxyphenyl)-3-(4-methylbenzyl)... (Ev4) | 4-Methylbenzyl | 4-Ethoxyphenyl | Ethoxy group extends metabolic stability |
| 6-(4-Substituted Phenyl)-9H-purines (Ev6) | - | Varied aryl groups | Simpler purine scaffold with Suzuki-coupled aryl groups |
- Steric Effects : The benzyl group at position 3 provides greater steric bulk than 4-methylbenzyl (Ev1), which may influence binding affinity or solubility .
Physicochemical and Conformational Properties
- Puckering and Ring Conformation : The pyrimido-purine core’s puckering (described by Cremer-Pople coordinates in ) likely affects molecular rigidity. Compared to simpler purines (Ev6), the fused ring system may restrict conformational flexibility, altering binding kinetics .
- Solubility and Lipophilicity : The 4-methoxyphenyl group improves water solubility relative to methyl (Ev1) or ethoxy (Ev4) substituents, while the benzyl group may increase logP values .
Biological Activity
3-benzyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications.
The compound is synthesized through multi-step organic reactions involving the condensation of benzylamine and 4-methoxybenzaldehyde with purine derivatives. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity. The molecular formula is with a molecular weight of approximately 448.48 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways leading to therapeutic effects. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing signaling pathways related to inflammation and immune responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-12 (neuroblastoma) cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins which are crucial in regulating apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
These findings indicate potential for developing new antimicrobial agents based on this compound's structure.
Case Studies
Several studies have highlighted the biological efficacy of the compound:
- Anticancer Study : A study published in a peer-reviewed journal reported that treatment with the compound led to a 50% reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Evaluation : Another study demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- Mechanistic Insights : Research utilizing molecular docking simulations has suggested that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
